molecular formula C13H8FNO4 B6311540 (4-Fluoro-3-nitro)phenyl benzoate CAS No. 2088941-90-4

(4-Fluoro-3-nitro)phenyl benzoate

Cat. No.: B6311540
CAS No.: 2088941-90-4
M. Wt: 261.20 g/mol
InChI Key: ADMCLCWCZSZBRR-UHFFFAOYSA-N
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Description

(4-Fluoro-3-nitro)phenyl benzoate is a substituted phenyl ester characterized by the presence of both a fluoro (-F) group at the para position and a nitro (-NO₂) group at the meta position on the aromatic ring.

Properties

IUPAC Name

(4-fluoro-3-nitrophenyl) benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-11-7-6-10(8-12(11)15(17)18)19-13(16)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMCLCWCZSZBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nitration of 4-Fluorophenol

Nitration of 4-fluorophenol exploits the meta-directing nature of the hydroxyl group. Under controlled conditions, nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) introduce a nitro group at the 3-position relative to the hydroxyl group.

Reaction Conditions :

  • Nitrating agent : 65% HNO3\text{HNO}_3 (1.2 equiv) in concentrated H2SO4\text{H}_2\text{SO}_4 at 0–5°C.

  • Reaction time : 4–6 hours.

  • Workup : Quenching in ice water, followed by extraction with dichloromethane.

  • Yield : ~70–75% after recrystallization.

Mechanistic Insight :
The hydroxyl group activates the ring, directing nitration to the meta position. The fluorine atom, being ortho/para-directing, minimally influences regioselectivity due to the stronger directive effect of the hydroxyl group.

Diazotization and Hydrolysis of 3-Nitro-4-fluoroaniline

This two-step approach begins with 3-nitro-4-fluoroaniline , synthesized via nitration of 4-fluoroaniline (see for detailed procedures).

Diazotization

Conditions :

  • Diazotizing agent : NaNO2\text{NaNO}_2 (1.1 equiv) in 4.5–6.5 M H2SO4\text{H}_2\text{SO}_4 at 0–5°C.

  • Reaction time : 1–2 hours.

Hydrolysis

Conditions :

  • Solvent system : Mixed solvent of toluene, xylene, and aqueous CuSO4\text{CuSO}_4 (1:1 v/v).

  • Temperature : 75–85°C for 3–4 hours.

  • Yield : ~85–90% after extraction and distillation.

Key Consideration :
The copper sulfate catalyst accelerates hydrolysis of the diazonium salt, minimizing side reactions such as dimerization.

Esterification of 4-Fluoro-3-nitrophenol with Benzoic Acid Derivatives

The phenolic intermediate is esterified with benzoyl chloride or activated benzoic acid to yield the target compound. Three esterification strategies are evaluated.

Schotten-Baumann Reaction

Conditions :

  • Base : 10% aqueous NaOH\text{NaOH}.

  • Acylating agent : Benzoyl chloride (1.2 equiv) in dichloromethane.

  • Temperature : 0°C to room temperature.

  • Yield : ~80–85%.

Procedure :
4-Fluoro-3-nitrophenol is dissolved in NaOH\text{NaOH}, and benzoyl chloride is added dropwise. The mixture is stirred vigorously to ensure interfacial contact.

Acid Chloride Method

Conditions :

  • Activation : Benzoic acid is converted to benzoyl chloride using SOCl2\text{SOCl}_2 or PCl3\text{PCl}_3.

  • Solvent : Dry tetrahydrofuran (THF).

  • Catalyst : Pyridine (1.5 equiv) to scavenge HCl.

  • Yield : ~75–80%.

Optimization :
Anhydrous conditions prevent hydrolysis of the acid chloride, while pyridine enhances reaction efficiency.

Coupling Agent-Mediated Esterification

Conditions :

  • Coupling agents : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).

  • Solvent : CH2Cl2\text{CH}_2\text{Cl}_2 at room temperature.

  • Yield : ~90–95%.

Advantage :
This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages Limitations
Direct NitrationNitration of 4-fluorophenol70–75%Single-step, cost-effectiveModerate regioselectivity
Diazotization/HydrolysisAniline functionalization85–90%High purity, scalableMulti-step, requires diazonium handling
Schotten-BaumannInterfacial esterification80–85%Rapid, simple workupEmulsion formation
Coupling AgentDCC/DMAP mediation90–95%High yield, mild conditionsCost of reagents

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration : Competing directing effects of -OH and -F can lead to byproducts. Using excess H2SO4\text{H}_2\text{SO}_4 enhances nitronium ion (NO2+\text{NO}_2^+) concentration, favoring meta-substitution.

  • Diazonium Salt Stability : Low-temperature diazotization (0–5°C) prevents premature decomposition.

  • Ester Hydrolysis Risk : Anhydrous conditions and rapid workup minimize undesired ester cleavage during synthesis .

Scientific Research Applications

Synthesis of Bioactive Compounds

(4-Fluoro-3-nitro)phenyl benzoate serves as a precursor in the synthesis of various bioactive molecules. Its derivatives have been explored for their potential as enzyme inhibitors, particularly in the development of drugs targeting cholinesterases, which are crucial in treating conditions like Alzheimer's disease. For example:

  • Benzimidazole Derivatives : The compound has been utilized to synthesize novel benzimidazole derivatives that exhibit antimycobacterial activity. These compounds were synthesized through a multi-step reaction involving this compound as a key starting material .

Enzyme Interaction Studies

Research indicates that this compound can influence enzyme-substrate interactions due to the presence of electron-withdrawing groups like nitro. This characteristic enhances its susceptibility to nucleophilic attack, making it relevant in studies of drug metabolism and pharmacokinetics.

Reagent in Organic Synthesis

The compound is employed as a reagent in various organic synthesis pathways:

  • Pictet-Spengler Reaction : this compound has been used to develop new heterocyclic compounds through unconventional Pictet-Spengler cyclization strategies, facilitating the synthesis of complex molecular architectures .

Solid-Phase Synthesis

It has been applied in solid-phase synthesis techniques, allowing for the efficient generation of functionalized biaryl ethers and thioethers. This method enhances the purity and yield of the desired products, making it an attractive option for combinatorial chemistry .

Comparative Analysis with Related Compounds

To understand the unique features of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
4-Nitrophenyl BenzoateNitro group at para positionLacks fluorine substitution
4-Fluorophenyl BenzoateFluorine at para positionDoes not contain a nitro group
2-Fluorophenyl BenzoateFluorine at ortho positionDifferent electronic properties due to position
4-Chlorophenyl BenzoateChlorine instead of fluorineVarying reactivity compared to fluorinated analogs
4-Bromophenyl BenzoateBromine substitutionSimilar reactivity patterns but different yields

The presence of both fluoro and nitro groups in this compound contributes to its distinctive chemical behavior compared to these related compounds, particularly in terms of reactivity and interaction with biological systems.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-nitro)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various biochemical effects .

Comparison with Similar Compounds

Reactivity in Amidation Reactions

Substituted phenyl benzoates exhibit varied reactivity in amidation reactions with amines, influenced by electronic and steric factors. Key comparisons include:

Compound Substituents Reaction Partner Yield (%) Reference
Phenyl benzoate None Piperidine 48 Table 2, 3z
4-Fluoro phenyl benzoate 4-Fluoro Phenethylamine 63 Table 2, 3ae
4-Nitro phenyl benzoate 4-Nitro Morpholine 27 Table 2, 3ad
3-Methyl phenyl benzoate 3-Methyl Pyrrolidine 94 Table 2, 3y
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) generally reduce yields due to decreased nucleophilic attack on the ester carbonyl. For example, 4-nitro phenyl benzoate yields only 27% with morpholine, compared to 48% for unsubstituted phenyl benzoate with piperidine .

Mesomorphic and Physical Properties

Phenyl benzoate derivatives are studied for liquid crystalline behavior. Substituents influence melting points and phase transitions:

Compound Substituents Mesomorphic Behavior Reference
Phenyl benzoate None Exhibits mesophases
4-Chloro phenyl benzoate 4-Chloro Enhanced stability

    Q & A

    Basic: What are the standard synthetic routes for (4-Fluoro-3-nitro)phenyl benzoate, and how do reaction conditions influence yield?

    Answer:
    The synthesis typically involves esterification of 4-fluoro-3-nitrobenzoic acid with phenol derivatives under acidic or coupling conditions. Key variables include temperature, solvent, and catalyst selection. For example, amidation reactions with amines (e.g., benzylamine) under optimized conditions (110°C, 12 hours in water) yield 73% with 4-fluoro benzylamine . Electron-withdrawing nitro groups enhance electrophilicity of the carbonyl, accelerating nucleophilic attack. Lower yields with hindered amines (e.g., morpholine, 27%) highlight steric effects . Purification via column chromatography or recrystallization is recommended.

    Advanced: How do electronic effects of the 4-fluoro and 3-nitro substituents influence reactivity in nucleophilic acyl substitution?

    Answer:
    The nitro group at the 3-position (meta to ester) and fluorine at the 4-position (para) create a synergistic electron-withdrawing effect, activating the ester carbonyl. Computational studies (e.g., DFT/B3LYP) reveal localized LUMO density at the carbonyl, facilitating nucleophilic attack. Evidence from similar compounds shows nitro-substituted esters react 2–3× faster than methyl-substituted analogs in amidation . Hammett σ values (nitro: +0.71, fluoro: +0.06) correlate with rate enhancements, validated via kinetic assays .

    Basic: What spectroscopic techniques effectively characterize this compound?

    Answer:

    • 1H/13C NMR : Fluorine coupling (J ~8–12 Hz) splits aromatic protons; nitro groups deshield adjacent carbons (δ ~125–135 ppm).
    • IR : Ester carbonyl (C=O stretch at ~1720 cm⁻¹), nitro (asymmetric stretch at ~1520 cm⁻¹).
    • MS (HRMS) : Molecular ion [M+H]+ and fragmentation patterns confirm structure.
    • XRD : Resolves steric effects of substituents on crystal packing. PubChem data for analogous esters (e.g., methyl 4-fluoro-3-[...]benzoate) guide expected spectral features .

    Advanced: How to resolve contradictions in reported amidation yields with different amines?

    Answer:
    Yield discrepancies arise from steric/electronic factors. For example:

    • Benzylamine (linear) : 73% yield due to high nucleophilicity and low steric hindrance.
    • Morpholine (cyclic) : 27% due to restricted transition-state geometry .
      Methodology :
    • Use Design of Experiments (DOE) to isolate variables (amine pKa, solvent polarity).
    • Kinetic profiling (e.g., in situ IR) identifies rate-limiting steps.
    • Hammett analysis correlates substituent effects with log(rate) .

    Basic: What safety precautions are recommended for handling this compound?

    Answer:

    • PPE : Nitrile gloves, goggles, and lab coats.
    • Ventilation : Use fume hoods to avoid inhalation (potential respiratory irritant).
    • Storage : Inert atmosphere (N2), away from heat/sparks (nitro compounds are shock-sensitive).
    • Disposal : Follow EPA guidelines for nitroaromatics. Refer to IFRA safety assessments for benzoate derivatives .

    Advanced: Which computational methods predict thermodynamic stability and reaction pathways?

    Answer:

    • G3MP2/G4 methods : Calculate gas-phase enthalpies (accuracy ±2 kcal/mol) for stability comparisons .
    • *DFT (B3LYP/6-31G)**: Models transition states (e.g., tetrahedral intermediate in amidation).
    • MD simulations : Assess solvation effects in polar solvents (e.g., water vs. DMF).
    • NBO analysis : Quantifies hyperconjugative interactions stabilizing intermediates .

    Basic: How do nitro and fluoro substituents affect lipophilicity and bioavailability?

    Answer:

    • logP : Nitro groups reduce logP (increased polarity), while fluorine slightly increases it (lipophilic).
    • Bioavailability : Balance via in vitro assays (e.g., Caco-2 permeability). For analogs like ethyl 4-fluoro-3-hydroxybenzoate, logP ~2.1 suggests moderate membrane penetration .
    • Computational tools : XLogP3 or SwissADME predicts ADME properties.

    Advanced: How to minimize by-products (e.g., phenyl benzoate) in multi-step syntheses?

    Answer:

    • Radical inhibitors : Add TEMPO to suppress phenyl radical coupling ( notes by-products like diphenylmethane) .
    • Flow chemistry : Enhances control over residence time, reducing side reactions (e.g., ’s continuous reactors) .
    • In-line purification : Scavenger resins (e.g., Si-thiol) trap reactive intermediates.
    • Stoichiometry : Excess amine (1.2 eq) improves conversion, as in ’s optimized protocols .

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